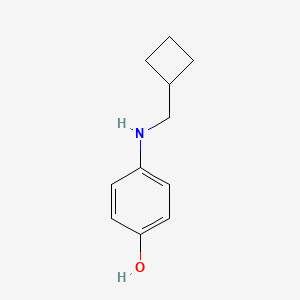

![molecular formula C19H16N4O4 B2502101 N-苄基-2-[3-(3-硝基苯基)-6-氧代吡啶-1-基]乙酰胺 CAS No. 922907-93-5](/img/structure/B2502101.png)

N-苄基-2-[3-(3-硝基苯基)-6-氧代吡啶-1-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

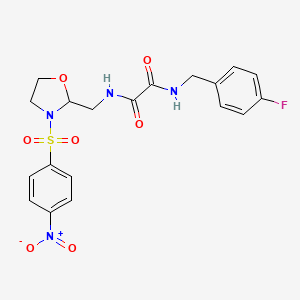

The compound N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is a chemical entity that can be categorized within the broader class of acetamide derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. The specific structure of N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide suggests that it may possess unique properties due to the presence of the nitrophenyl group and the pyridazinone moiety.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the condensation of substituted amines with anhydrides or other suitable reagents, followed by cyclization with appropriate compounds to form the desired heterocyclic ring systems. For instance, a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides were synthesized by condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol . Although the exact synthesis route for N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is not provided, it is likely that a similar synthetic strategy could be employed, involving the formation of an acetamide linkage and subsequent construction of the pyridazinone ring.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of planar ring systems and potential intramolecular hydrogen bonding, which can influence the overall conformation and stability of the molecule. For example, the molecule of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide is composed of a pyridyl acetamide group and a methylnitrobenzene group, which are approximately planar and linked by an intramolecular hydrogen bond, forming a pseudo ring that contributes to the planarity of the molecule . This structural feature is crucial for the interaction of the compound with biological targets and may also be relevant for the N-benzyl derivative under discussion.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including nitrosation, nitration, and glucosylation, depending on the functional groups present in the molecule. For instance, bioactive N-(2-hydroxy-5-nitrophenyl)acetamide can be glucosylated to form a detoxification product, as observed in different microorganisms and plants . Such reactions are significant for understanding the metabolism and bioactivity of these compounds in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of nitro groups and the ability to form hydrogen bonds can affect the compound's polarity, solubility in various solvents, and its potential to participate in further chemical transformations. While the specific properties of N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide are not detailed in the provided papers, insights can be drawn from related compounds, suggesting that it may exhibit similar characteristics conducive to biological activity and potential pharmaceutical applications .

科学研究应用

科学研究应用

环境修复中的先进氧化过程(AOPs)

类似于“N-苄基-2-[3-(3-硝基苯基)-6-氧代吡啶-1-基]乙酰胺”的化合物可能在先进氧化过程(AOPs)的背景下进行研究。 AOPs用于降解环境中的难降解化合物,其中降解过程的效率、副产物和生物毒性是感兴趣的(Qutob et al., 2022)。研究副产物及其毒性对于了解这些过程的环境影响至关重要。

药物化学和药物开发

“N-苄基-2-[3-(3-硝基苯基)-6-氧代吡啶-1-基]乙酰胺”的化学结构暗示了潜在的药物化学应用。类似的化合物被研究其治疗潜力,例如神经保护或作为治疗失眠的镇静催眠剂(Abdoulaye & Guo, 2016)。特别是神经保护性质突出了理解这些化合物的作用机制和治疗意义的重要性。

毒理学和安全评估

对类似化合物的研究通常包括毒理学评估,以了解它们的安全性特征,特别是有关肝毒性以及细胞和分子水平上的损伤机制(Franco & Malonn, 2021)。这些研究对评估新化学实体的风险及其潜在治疗用途至关重要。

药效学和作用机制

了解具有治疗潜力的化合物的药效学和作用机制对于至关重要。关于N-乙酰半胱氨酸(NAC)在治疗精神障碍中的研究为我们提供了关于化学结构修改如何影响治疗效果和安全性的见解(Dean et al., 2011)。这包括探索抗氧化性质、神经递质系统的调节以及抗炎作用。

属性

IUPAC Name |

N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c24-18(20-12-14-5-2-1-3-6-14)13-22-19(25)10-9-17(21-22)15-7-4-8-16(11-15)23(26)27/h1-11H,12-13H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDJNTTUXGKRRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

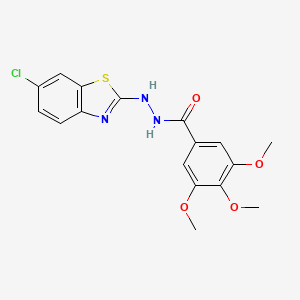

![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)

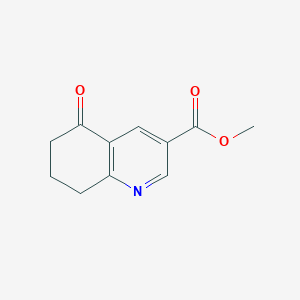

![Tert-butyl 5-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2502025.png)

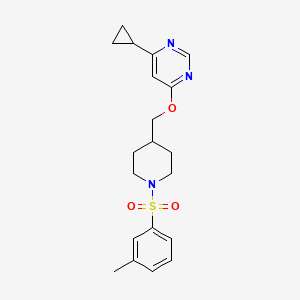

![(4-((3-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2502026.png)

![N-(3,5-Dimethylphenyl)-N-[(2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2502028.png)

![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2502029.png)

![2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2502030.png)

![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)

![6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2502035.png)

![3-(ethoxycarbonyl)-3-hydroxy-6-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2502038.png)